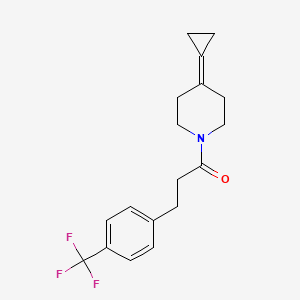
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Photochemistry of Cyclopropyl-Substituted Compounds
Research on cyclopropyl-substituted compounds, such as "1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene," has demonstrated significant photochemical properties. These compounds undergo photolysis at ambient temperature, leading to the formation of dimethylvinylidene, which can be trapped by cyclohexene. This process involves a rearrangement via a putative 1,5-sigmatropic shift followed by an electrocyclic ring opening. The findings from this study provide insights into the behavior of cyclopropyl-substituted compounds under photochemical conditions, which could be relevant to understanding the photochemical properties of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" (Hardikar, Warren, & Thamattoor, 2015).
Antifungal Activity of Triazolyl-Substituted Compounds
A study on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives, revealed high antifungal activity against Candida spp. strains. A derivative with a cyclopropyl substituent exhibited outstanding selectivity and low toxicity, suggesting the potential of cyclopropyl and triazolyl substitutions in enhancing antifungal efficacy. This research could inform applications of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" in developing antifungal agents (Zambrano-Huerta et al., 2019).
Sigma Receptor Ligands
The compound has structural similarities to "1-phenyl-2-cyclopropylmethylamines," which have shown high affinity for sigma receptor subtypes. This affinity is critical for understanding the compound's potential in modulating receptor activity, suggesting its application in neuropharmacology and receptor studies. Notably, specific derivatives exhibited high affinity and selectivity, providing a foundation for exploring "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" in similar contexts (Prezzavento et al., 2007).
In Vitro and In Vivo Metabolism Studies
A potent inhibitor of soluble epoxide hydrolase, "1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)," shares structural features with the compound , particularly in the context of piperidinyl and trifluoromethylphenyl groups. Research into TPPU's metabolism has highlighted the formation of metabolites through hydroxylation and amide hydrolysis, providing insights into the metabolic pathways that similar compounds might undergo. This knowledge is crucial for assessing the pharmacokinetics and potential therapeutic applications of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" (Wan et al., 2019).
Propriétés
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)16-6-1-13(2-7-16)3-8-17(23)22-11-9-15(10-12-22)14-4-5-14/h1-2,6-7H,3-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFNNJYJXBLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

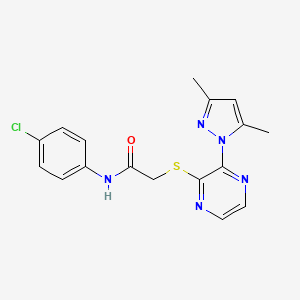
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide](/img/structure/B2475391.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2475394.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2475397.png)
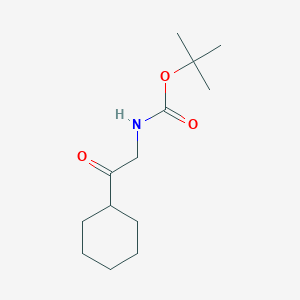
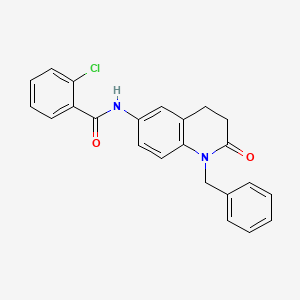

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)

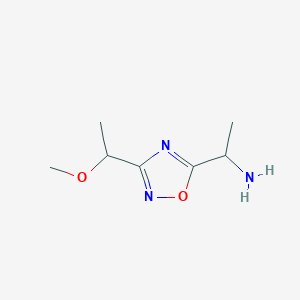
![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)